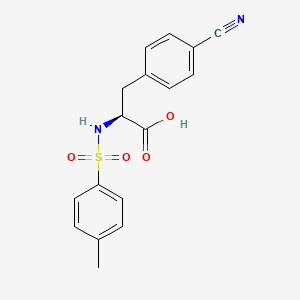
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine is a synthetic compound with a complex structure that includes a cyano group, a sulfonyl group, and a phenylalanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine typically involves multiple steps, including the introduction of the cyano group, the sulfonyl group, and the phenylalanine backbone. Common synthetic routes may involve:
Nitration: Introduction of the cyano group through nitration reactions.
Sulfonation: Addition of the sulfonyl group using sulfonating agents.
Peptide Coupling: Formation of the phenylalanine backbone through peptide coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce sulfides.
科学的研究の応用
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-D-phenylalanine: A stereoisomer with similar chemical properties but different biological activity.
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-tyrosine: A structurally related compound with a hydroxyl group on the aromatic ring.
Uniqueness
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
80852-42-2 |
|---|---|
分子式 |
C17H16N2O4S |
分子量 |
344.4 g/mol |
IUPAC名 |
(2S)-3-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C17H16N2O4S/c1-12-2-8-15(9-3-12)24(22,23)19-16(17(20)21)10-13-4-6-14(11-18)7-5-13/h2-9,16,19H,10H2,1H3,(H,20,21)/t16-/m0/s1 |
InChIキー |
KKDDDZZQBXYTFL-INIZCTEOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)C#N)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















